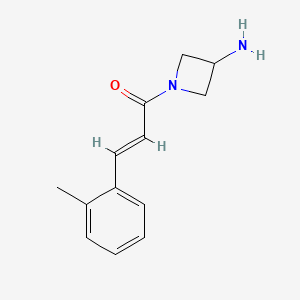
(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one, with the CAS number 2092886-66-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships based on diverse research findings.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial and antifungal properties. For instance:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial against E. coli | 100 | |
| Thiazole derivatives | Antifungal against C. neoformans | IC50 = 0.50 |
In a study evaluating various thiazole and azetidine derivatives, the presence of specific substituents was crucial for enhancing antibacterial activity against strains such as E. coli and Staphylococcus aureus .
Cytotoxicity
The cytotoxic effects of this compound have also been assessed. Preliminary findings suggest that it may exhibit selective cytotoxicity against certain cancer cell lines, although comprehensive studies are still needed to establish its efficacy and safety profile.
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The following factors have been identified as critical:
- Amino Group Position : The placement of the amino group at the 3-position of the azetidine ring enhances interaction with biological targets.
- Substituent Effects : The o-tolyl group contributes to hydrophobic interactions, which may improve binding affinity to microbial membranes.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antibacterial Efficacy
A recent study demonstrated that derivatives similar to this compound showed potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting a possible role in developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some achieving IC50 values as low as 15 µM against specific types of cancer cells .
Eigenschaften
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-4-2-3-5-11(10)6-7-13(16)15-8-12(14)9-15/h2-7,12H,8-9,14H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNFAHWZICWDDO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















